molecular formula C12H20 B13417295 rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene

rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene

Cat. No.: B13417295
M. Wt: 164.29 g/mol
InChI Key: PLNRDADPGQMIIQ-BKAIQDJRSA-N
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Description

rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene is a complex organic compound with a unique structure that includes an ethylidene group and a methyl group attached to an octahydroindene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of a precursor compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst to further hydrogenate the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Fully hydrogenated derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rel-(2R,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid
  • rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride
  • 1-[rel-(3aR,7aR)-7a-(methoxymethyl)-5-(thiophene-2-sulfonyl)octahydro-2H-pyrrolo[3,4-c]pyridin-2-yl]ethan-1-one

Uniqueness

rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene is unique due to its specific stereochemistry and the presence of both an ethylidene and a methyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

(3E,3aR,7aR)-3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene

InChI

InChI=1S/C12H20/c1-3-10-7-8-11-6-4-5-9-12(10,11)2/h3,11H,4-9H2,1-2H3/b10-3+/t11-,12+/m1/s1

InChI Key

PLNRDADPGQMIIQ-BKAIQDJRSA-N

Isomeric SMILES

C/C=C/1\CC[C@@H]2[C@]1(CCCC2)C

Canonical SMILES

CC=C1CCC2C1(CCCC2)C

Origin of Product

United States

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